molecular formula C18H11F3N2O4S B2850126 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate CAS No. 877636-63-0

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate

Cat. No. B2850126
CAS RN: 877636-63-0
M. Wt: 408.35
InChI Key: YWUDRBBUOWNDFZ-UHFFFAOYSA-N
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Description

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate, also known as KPT-8602, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of compounds called selective inhibitors of nuclear export (SINEs), which target the nuclear export protein XPO1, also known as CRM1. XPO1 is a key regulator of the nuclear-cytoplasmic transport of proteins and RNAs, and it is overexpressed in many types of cancer.

Scientific Research Applications

Cardiovascular Research

This compound, also known as ML221, has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system plays a crucial role in cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. ML221 has shown potential in cell-based assays for its selectivity and effectiveness in modulating this system, which could lead to new therapeutic strategies for treating cardiovascular conditions.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties . The structure has been modified to develop promising antibacterial agents, particularly targeting tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme associated with bacterial resistance. This application is critical in the fight against drug-resistant bacterial strains.

Antiviral Research

Derivatives of the compound have shown substantial antiviral activity in studies . The development of new antiviral drugs is essential, especially with the emergence of new viral pathogens. This compound’s ability to inhibit viral replication could be pivotal in creating effective treatments for various viral infections.

GPCR Receptor Research

ML221’s selectivity profile indicates minimal binding activity to other G-protein-coupled receptors (GPCRs), except for the κ-opioid and benzodiazepinone receptors . This specificity makes it an excellent tool for studying GPCR-related functions and could help in the design of targeted therapies that minimize off-target effects.

Chemical Genomics

As part of chemical genomics research, ML221 was derived from a high-throughput screening (HTS) of a large compound collection . This demonstrates the compound’s utility in large-scale screenings to identify potential modulators of various biological targets, which is fundamental in the early stages of drug discovery.

properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N2O4S/c19-18(20,21)12-4-1-3-11(7-12)16(25)27-15-9-26-13(8-14(15)24)10-28-17-22-5-2-6-23-17/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUDRBBUOWNDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(trifluoromethyl)benzoate

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